3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid
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Overview
Description
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a difluorophenoxy group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid typically involves multiple steps. One common route includes the reaction of 2,4-difluorophenol with piperidine to form 4-(2,4-difluorophenoxy)piperidine. This intermediate is then reacted with a suitable propanoic acid derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluorophenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanoic acid can be compared with other similar compounds, such as:
3-(3,5-Difluorophenyl)propanoic acid: Similar in structure but lacks the piperidine ring.
4-(2,4-Difluorophenoxy)piperidine: Lacks the propanoic acid moiety.
2,4-Difluorophenoxyacetic acid: Contains a different acid moiety. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenoxy)piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-10-1-2-13(12(16)9-10)20-11-3-6-17(7-4-11)8-5-14(18)19/h1-2,9,11H,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFCIKQZMNCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=C(C=C2)F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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